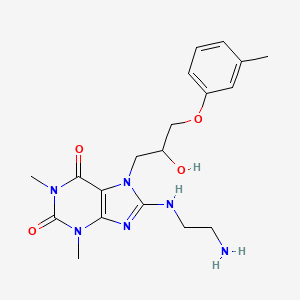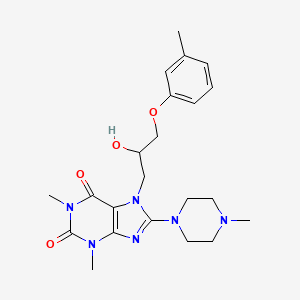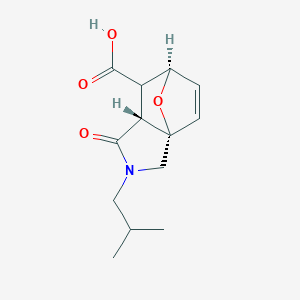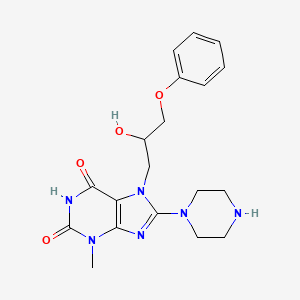
6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a purine core, which is a fundamental structure in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine core One common approach is the condensation of a suitable pyrimidine derivative with a substituted aniline under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of advanced materials or as an intermediate in chemical synthesis.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The hydroxy and phenoxypropyl groups may enhance binding affinity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one
6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-2-one
Uniqueness: This compound is unique due to its specific substitution pattern on the purine ring, which can influence its biological activity and chemical reactivity. The presence of the hydroxy and phenoxypropyl groups adds to its complexity and potential for diverse applications.
特性
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-9-7-20-8-10-24)11-13(26)12-29-14-5-3-2-4-6-14/h2-6,13,20,26H,7-12H2,1H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFZDIUVNUZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
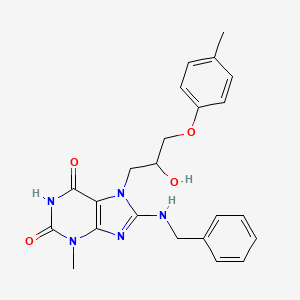
![8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7783694.png)
![7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B7783702.png)
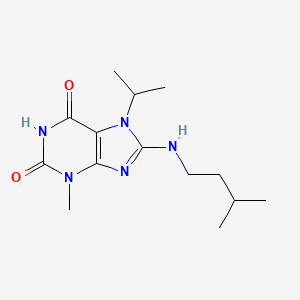
![7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B7783713.png)
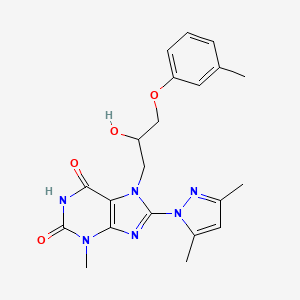
![7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B7783727.png)
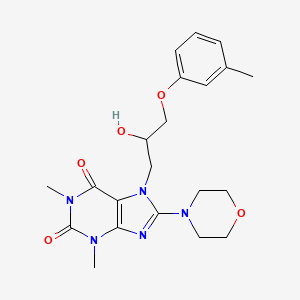
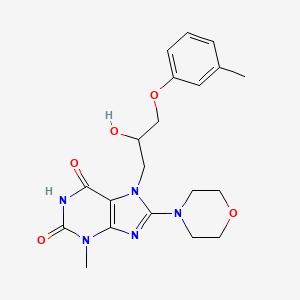
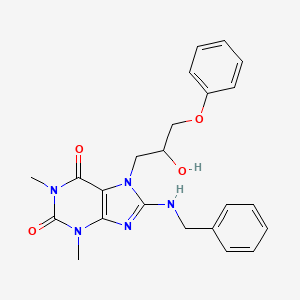
![8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B7783756.png)
